7-(2-Fluorophenyl)-7-oxoheptanoic acid
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Overview
Description
7-(2-Fluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position
Scientific Research Applications
7-(2-Fluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorophenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzene and heptanoic acid.
Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 2-fluorobenzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 7-(2-fluorophenyl)heptanoic acid.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: this compound can be converted to 7-(2-Fluorophenyl)heptanoic acid.
Reduction: The reduction of the ketone group yields 7-(2-Fluorophenyl)-7-hydroxyheptanoic acid.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-7-oxoheptanoic acid
- 7-(2-Bromophenyl)-7-oxoheptanoic acid
- 7-(2-Methylphenyl)-7-oxoheptanoic acid
Uniqueness
7-(2-Fluorophenyl)-7-oxoheptanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(2-fluorophenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWWPSJUUVJZCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645343 |
Source
|
Record name | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-55-7 |
Source
|
Record name | 2-Fluoro-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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